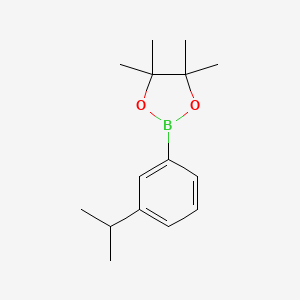![molecular formula C14H20ClNO2 B1322788 1-[2-(4-哌啶基甲氧基)苯基]-1-乙酮盐酸盐 CAS No. 614730-48-2](/img/structure/B1322788.png)
1-[2-(4-哌啶基甲氧基)苯基]-1-乙酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group via a methoxy linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
科学研究应用
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in the pharmaceutical industry.
准备方法
The synthesis of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-piperidinemethanol and 2-bromoacetophenone.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-piperidinemethanol reacts with 2-bromoacetophenone in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding phenol and piperidine derivatives.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
作用机制
The mechanism of action of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring is known to mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to the observed biological effects.
相似化合物的比较
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can be compared with other similar compounds, such as:
1-[2-(4-Methylpiperidinylmethoxy)phenyl]-1-ethanone hydrochloride: This compound has a methyl group on the piperidine ring, which may alter its binding affinity and pharmacological profile.
1-[2-(4-Piperidinylmethoxy)phenyl]-1-propanone hydrochloride: The presence of a propanone group instead of an ethanone group can affect the compound’s reactivity and biological activity.
1-[2-(4-Piperidinylmethoxy)phenyl]-1-butanone hydrochloride: The butanone derivative may exhibit different solubility and stability properties compared to the ethanone counterpart.
These comparisons highlight the unique structural features and potential advantages of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride in various applications.
属性
IUPAC Name |
1-[2-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-2-3-5-14(13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKWQXSSPDVPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-48-2 |
Source


|
| Record name | Ethanone, 1-[2-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)












